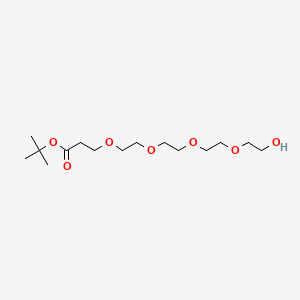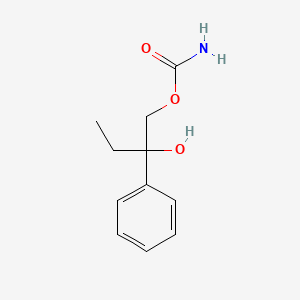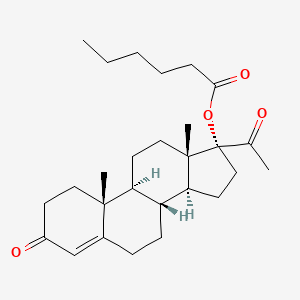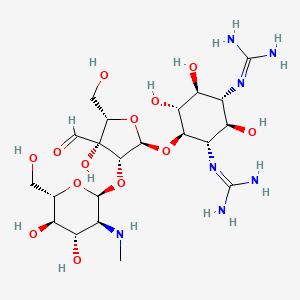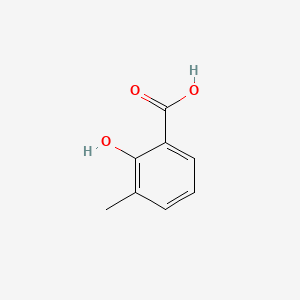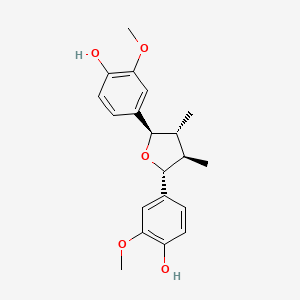
Fragransina A2
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fragransin A2 has several scientific research applications, including:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Medicine: Explored for its potential therapeutic applications in cancer treatment.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
Target of Action
Fragransin A2 is a lignan, a type of polyphenolic compound Lignans are known to interact with a variety of cellular targets, including enzymes, receptors, and transport proteins, which contribute to their diverse biological activities .
Mode of Action
It has been shown to exhibit anticancer activity . This suggests that it may interact with targets involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .
Biochemical Pathways
Lignans like fragransin a2 are known to influence a variety of biochemical pathways due to their interaction with multiple cellular targets . These pathways may include those involved in cell cycle regulation, apoptosis, and signal transduction, which could contribute to its observed anticancer activity .
Pharmacokinetics
The bioavailability of lignans can be influenced by factors such as their solubility, stability, and the presence of transport proteins .
Result of Action
Fragransin A2 has been shown to exhibit weak cytotoxic activity against the KB cell line (epidermoid carcinoma of the oral cavity), with an IC50 value of 16.26 μg/mL . This suggests that Fragransin A2 may induce cell death in cancer cells, contributing to its anticancer activity .
Action Environment
The action of Fragransin A2, like other lignans, can be influenced by various environmental factors. These may include the pH and composition of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells
Análisis Bioquímico
Biochemical Properties
Fragransin A2 plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to exhibit weak cytotoxicity against the KB cell line, which is an epidermoid carcinoma of the oral cavity . The interaction of Fragransin A2 with cellular proteins and enzymes is crucial for its anticancer activity. Specifically, it inhibits the proliferation of cancer cells by interfering with their metabolic pathways and inducing apoptosis .
Cellular Effects
Fragransin A2 affects various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, particularly those involved in cell growth and survival. By modulating gene expression, Fragransin A2 can alter the expression of genes associated with cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by disrupting the metabolic pathways that cancer cells rely on for energy production and growth .
Molecular Mechanism
The molecular mechanism of Fragransin A2 involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. Fragransin A2 binds to specific proteins and enzymes within the cell, inhibiting their activity and disrupting cellular processes . This inhibition can lead to the activation of apoptotic pathways, resulting in programmed cell death. Furthermore, Fragransin A2 can modulate the expression of genes involved in cell cycle regulation, thereby preventing the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fragransin A2 have been observed to change over time. The stability and degradation of Fragransin A2 are important factors that influence its long-term effects on cellular function. Studies have shown that Fragransin A2 remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to Fragransin A2 in in vitro and in vivo studies has demonstrated sustained anticancer effects, although the extent of these effects may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of Fragransin A2 vary with different dosages in animal models. At lower doses, Fragransin A2 has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including damage to normal tissues and organs . Threshold effects have been noted, where a certain dosage is required to achieve the desired anticancer effects, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
Fragransin A2 is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. It has been shown to affect metabolic flux and alter metabolite levels within cells . By disrupting the metabolic pathways that cancer cells rely on, Fragransin A2 can inhibit their growth and survival . The specific enzymes and cofactors involved in the metabolism of Fragransin A2 are crucial for understanding its biochemical properties and effects .
Transport and Distribution
The transport and distribution of Fragransin A2 within cells and tissues are essential for its activity and function. Fragransin A2 interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the localization and accumulation of Fragransin A2, affecting its efficacy and potency . Understanding the transport and distribution mechanisms of Fragransin A2 is important for optimizing its therapeutic potential .
Subcellular Localization
Fragransin A2 exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of Fragransin A2 can influence its interactions with biomolecules and its overall efficacy . Understanding the factors that determine the subcellular localization of Fragransin A2 is important for elucidating its mechanism of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fragransin A2 involves a one-pot homologative γ-butyrolactonization reaction. This method constructs the central γ-butyrolactone framework with the necessary β, γ-vicinal stereogenic centers . The process utilizes commercially available materials and is completed in five to eight steps, making it one of the shortest and highest-yielding syntheses reported to date .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Fragransin A2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Comparación Con Compuestos Similares
Fragransin A2 is part of a group of lignan compounds that include:
- Nectandrin B
- Verrucosin
- Macelignan
- Dihydroguaiaretic acid
Uniqueness: Fragransin A2 is unique due to its specific structural features and the particular biological activities it exhibits. While other lignans also show various biological activities, Fragransin A2’s weak cytotoxicity against certain cancer cell lines sets it apart .
Propiedades
IUPAC Name |
4-[(2R,3R,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXMKSFJQLFOSO-IIBDXVJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


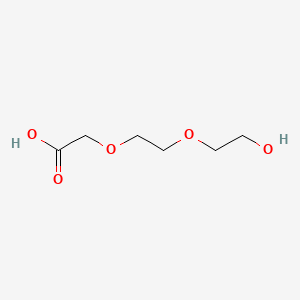
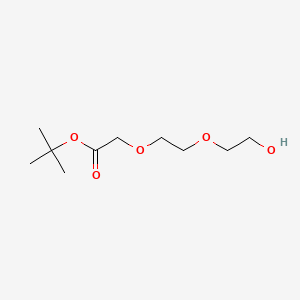
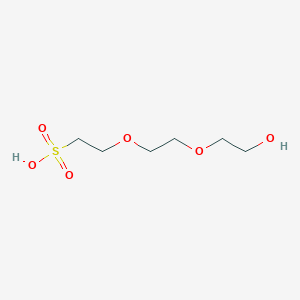

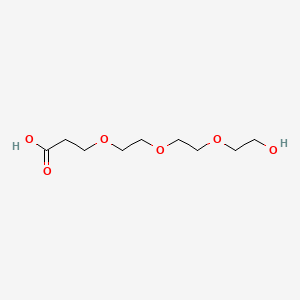

![(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid](/img/structure/B1673971.png)
